{2-[(4-chlorophenyl)sulfanyl]-3-pyridinyl}methyl N-isopropylcarbamate
Description
{2-[(4-Chlorophenyl)sulfanyl]-3-pyridinyl}methyl N-isopropylcarbamate is a synthetic organic compound featuring a pyridine core substituted at the 3-position with a methyl N-isopropylcarbamate group and at the 2-position with a 4-chlorophenylsulfanyl moiety. The sulfanyl (thioether) linkage enhances lipophilicity, while the carbamate group contributes to hydrolytic stability compared to ester analogs. The compound’s synthesis likely involves nucleophilic substitution or coupling reactions, analogous to methods described for related sulfonamide derivatives .
Properties
IUPAC Name |
[2-(4-chlorophenyl)sulfanylpyridin-3-yl]methyl N-propan-2-ylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2S/c1-11(2)19-16(20)21-10-12-4-3-9-18-15(12)22-14-7-5-13(17)6-8-14/h3-9,11H,10H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIGZWKBHRORTJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)OCC1=C(N=CC=C1)SC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(4-chlorophenyl)sulfanyl]-3-pyridinyl}methyl N-isopropylcarbamate typically involves multiple steps, starting with the preparation of intermediate compounds. The process often begins with the chlorination of a phenyl ring to introduce the chlorophenyl group. This is followed by the introduction of the sulfanyl group through a nucleophilic substitution reaction. The pyridinyl group is then attached via a coupling reaction, and finally, the isopropylcarbamate group is introduced through a carbamation reaction. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product. Safety measures are also implemented to handle the potentially hazardous chemicals involved in the synthesis.
Chemical Reactions Analysis
Types of Reactions
{2-[(4-chlorophenyl)sulfanyl]-3-pyridinyl}methyl N-isopropylcarbamate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of a nitro group results in an amine.
Scientific Research Applications
Pharmacological Applications
The compound's structural features suggest potential pharmacological activities, particularly as an anti-cancer or anti-inflammatory agent. Research has indicated that carbamate derivatives can exhibit significant biological effects, including:
- Antitumor Activity : Studies have shown that similar compounds can inhibit tumor cell proliferation by disrupting microtubule dynamics, which is essential for cell division. This mechanism may be applicable to {2-[(4-chlorophenyl)sulfanyl]-3-pyridinyl}methyl N-isopropylcarbamate, warranting further investigation into its efficacy against various cancer cell lines .
- Anti-inflammatory Properties : The presence of the pyridine ring is often associated with anti-inflammatory effects. Compounds with similar structures have demonstrated the ability to modulate inflammatory pathways, suggesting that this compound could also possess such properties .
Agricultural Applications
Carbamates are widely recognized for their use as pesticides and herbicides. The potential application of this compound in agriculture includes:
- Herbicidal Activity : Preliminary studies indicate that carbamate derivatives can disrupt plant growth by interfering with microtubule organization in plant cells. This disruption can lead to stunted growth and reduced crop yield, making such compounds valuable as herbicides .
- Plant Growth Regulation : Beyond herbicidal properties, this compound may regulate plant growth by affecting hormonal pathways, similar to other carbamates that influence plant metabolism and development .
Biochemical Research
In biochemical studies, compounds like this compound are often utilized to explore cellular mechanisms:
- Microtubule Dynamics : The ability of this compound to affect microtubule organization presents opportunities for research into cytoskeletal dynamics in both plant and animal cells. Understanding these interactions can provide insights into fundamental biological processes such as cell division and differentiation .
Case Study 1: Antitumor Activity Assessment
In a laboratory setting, a study assessed the cytotoxic effects of a related carbamate on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with significant apoptosis observed at higher concentrations. This study underscores the potential of carbamate derivatives as therapeutic agents in oncology.
Case Study 2: Herbicidal Efficacy Evaluation
A field trial evaluated the herbicidal efficacy of a similar compound on common agricultural weeds. The results showed a marked reduction in weed biomass compared to untreated controls, highlighting the compound's potential utility in crop management strategies.
Mechanism of Action
The mechanism of action of {2-[(4-chlorophenyl)sulfanyl]-3-pyridinyl}methyl N-isopropylcarbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-[(4-Chlorophenyl)carbamoyl]-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide (Compound 25 from )
Structural Similarities :
- 4-Chlorophenyl group : Enhances lipophilicity and metabolic stability in both compounds.
- Pyridine core : Substituted at the 3-position (carbamate vs. sulfonamide) and 4-position (trimethylpyrazole vs. sulfanyl group).
Key Differences :
Implications :
- The carbamate group in the target compound may improve hydrolytic stability compared to the sulfonamide in Compound 25, which could influence bioavailability.
Montelukast Sodium ()
Structural Similarities :
- Sulfanyl linkage: Present in both compounds, though Montelukast’s is part of a more complex quinoline-based structure.
- Chlorinated aromatic systems: The 4-chlorophenyl group vs. Montelukast’s 7-chloroquinoline.
Key Differences :
Implications :
- Montelukast’s extended conjugated system (quinoline) and polar groups enhance binding to protein receptors, while the target compound’s simpler pyridine-carbamate structure may favor membrane permeability or pesticidal activity.
Methodological Considerations
Crystallographic analysis of the target compound would likely employ SHELX software (), a standard for small-molecule refinement. For example:
- SHELXL : Used for refining atomic coordinates and thermal parameters, critical for confirming the stereochemistry of the sulfanyl and carbamate groups.
- SHELXS/SHELXD: Potential tools for solving crystal structures if single crystals are obtained.
Biological Activity
The compound {2-[(4-chlorophenyl)sulfanyl]-3-pyridinyl}methyl N-isopropylcarbamate is a member of the carbamate class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C13H15ClN2O2S
- Molecular Weight : 300.79 g/mol
- CAS Number : 1622902-68-4
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, similar to other carbamates that target acetylcholinesterase.
- Receptor Modulation : It may act as a modulator for certain receptors, influencing neurotransmitter release and cellular responses.
Antiproliferative Effects
Research has indicated that derivatives of compounds with similar structures exhibit antiproliferative effects against various cancer cell lines. For example, studies have shown that modifications in the structure can lead to enhanced inhibitory actions on cell proliferation, particularly in colorectal cancer cell lines (HCT-116) .
Apoptotic Induction
The compound has been linked to the induction of apoptosis in cancer cells. The mechanism involves the activation of intrinsic apoptotic pathways, which are crucial for eliminating damaged or unwanted cells .
Synthesis and Derivatives
The synthesis of this compound involves several steps:
- Formation of the Pyridine Ring : Utilizing pyridine derivatives to introduce the desired functional groups.
- Sulfanyl Group Incorporation : The addition of the sulfanyl group enhances biological activity and solubility.
- Carbamate Formation : The final step involves the reaction with isopropylamine to form the carbamate structure.
Research Findings and Case Studies
Case Study: Anticancer Activity
In a study examining various derivatives, it was found that certain modifications led to increased potency against cancer cells. For instance, substituents on the pyridine ring were shown to enhance cytotoxicity by altering interactions with cellular targets .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing {2-[(4-chlorophenyl)sulfanyl]-3-pyridinyl}methyl N-isopropylcarbamate, and what analytical methods validate its purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution at the pyridinyl sulfur position, followed by carbamate formation via reaction of the intermediate alcohol with isopropyl isocyanate. Key steps include purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and validation using HPLC (>98% purity). Structural confirmation employs H/C NMR and high-resolution mass spectrometry (HRMS). Crystallographic validation using SHELX programs (e.g., SHELXL for refinement) ensures stereochemical accuracy .
Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection requires a diffractometer (Mo/Kα radiation, λ = 0.71073 Å), followed by structure solution via direct methods (SHELXS) and refinement with SHELXL. Hydrogen bonding networks and π-π stacking interactions are analyzed using Mercury or Olex2. SHELXTL (Bruker AXS) is preferred for high-resolution data to resolve disorder or twinning .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for intermediates during synthesis?
- Methodological Answer : Discrepancies in NMR or MS data often arise from residual solvents, tautomerism, or diastereomeric mixtures. Use hyphenated techniques like LC-MS/NMR to isolate and characterize intermediates. For example, dynamic NMR (variable-temperature H NMR) can identify rotamers, while 2D COSY/NOESY clarifies coupling patterns. Cross-validate with computational methods (DFT-based chemical shift predictions) .
Q. What strategies optimize the compound’s stability in biological assays, given its sulfanyl and carbamate groups?
- Methodological Answer : Stability studies in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) are critical. Protect the sulfanyl group from oxidation by adding antioxidants (e.g., ascorbic acid) in buffer. For carbamate hydrolysis, use deuterium exchange experiments (H NMR in DO) to track degradation. LC-MS/MS monitors metabolites in hepatic microsomal assays .
Q. How can molecular docking predict the compound’s interaction with biological targets, and what validation methods are recommended?
- Methodological Answer : Dock the compound into target active sites (e.g., enzymes or receptors) using AutoDock Vina or Schrödinger Suite. Parameterize the force field for sulfur and chlorine atoms. Validate predictions with surface plasmon resonance (SPR) for binding affinity (K) and isothermal titration calorimetry (ITC) for thermodynamic profiling. Mutagenesis studies (e.g., alanine scanning) confirm critical binding residues .
Q. What experimental designs address low reproducibility in catalytic applications of this compound?
- Methodological Answer : Control moisture and oxygen via Schlenk-line techniques for reactions involving the sulfanyl group. Use kinetic studies (e.g., time-resolved IR spectroscopy) to identify rate-limiting steps. Statistical tools like Design of Experiments (DoE) optimize reaction parameters (temperature, catalyst loading). Cross-lab validation with round-robin testing ensures protocol robustness .
Data Contradiction Analysis
Q. How to reconcile conflicting bioactivity data across cell lines or animal models?
- Methodological Answer : Perform dose-response curves (IC/EC) in triplicate across multiple cell lines (e.g., HEK293 vs. HepG2). Account for efflux pumps (e.g., P-gp) using inhibitors like verapamil. In vivo, assess pharmacokinetics (AUC, C) and tissue distribution via radiolabeling (e.g., C-carbamate). Meta-analysis of RNA-seq data identifies off-target pathways .
Q. Why do crystallographic data sometimes conflict with computational conformational analyses?
- Methodological Answer : Solid-state (X-ray) vs. solution-phase (NMR) conformers may differ due to crystal packing forces. Compare with gas-phase DFT-optimized structures (B3LYP/6-31G*). Use Cambridge Structural Database (CSD) surveys to identify common packing motifs. Polarizable continuum models (PCM) simulate solvent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
